(2,4-Dichlorophenyl)methanol;nitric acid
Description
Overview of Chlorinated Benzyl (B1604629) Alcohols in Advanced Organic Synthesis
Chlorinated benzyl alcohols are a class of compounds that serve as indispensable building blocks in modern organic synthesis. researchgate.net Their utility stems from their capacity to act as precursors for a wide array of more complex molecules. In the pharmaceutical industry, chlorine-containing compounds are integral to a significant percentage of drugs, highlighting the importance of chlorinated intermediates. nih.gov
These alcohols can be readily converted into other functional groups. For instance, the hydroxyl group can be transformed into a good leaving group or oxidized to form the corresponding aldehyde or carboxylic acid. researchgate.net Chlorinated benzyl alcohols are frequently used in the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs. exsyncorp.com They are also employed as protecting groups for carboxylic acids, forming esters that exhibit enhanced stability under acidic conditions compared to their non-chlorinated benzyl ester counterparts. nbinno.com This stability is crucial in multi-step syntheses where sensitive functional groups must be preserved. nbinno.com
Significance of Nitration and Oxidation Reactions in Pharmaceutical and Fine Chemical Industries
Nitration and oxidation are two of the most fundamental and commercially significant transformations in the chemical industry.
Nitration is the process of introducing a nitro group (–NO₂) onto an organic compound. wikipedia.org Aromatic nitration, in particular, is a cornerstone of industrial chemistry. byjus.com Millions of tons of nitroaromatic compounds are produced annually, serving as critical intermediates for a vast range of products. wikipedia.org Their primary application is in the synthesis of aromatic amines through the reduction of the nitro group. These amines are precursors to dyes, pigments, agrochemicals, and, crucially, a wide variety of pharmaceuticals. unacademy.com Nitration is also famously used in the manufacture of explosive materials, such as the conversion of toluene (B28343) to trinitrotoluene (TNT). byjus.comunacademy.com
Oxidation reactions are key steps in the synthesis of fine chemicals, allowing for the conversion of functional groups and the introduction of oxygen atoms into molecules. nih.gov The oxidation of alcohols to carbonyl compounds (aldehydes and ketones) is a fundamental transformation. imedpub.com In the pharmaceutical industry, selective oxidation is a powerful tool for constructing complex molecular architectures from simpler starting materials. nih.gov The oxidation of benzyl alcohols to their corresponding benzaldehydes is a particularly important process, as substituted benzaldehydes are valuable intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals. datapdf.com
Research Context: Investigating the Chemical Interactions between (2,4-Dichlorophenyl)methanol and Nitric Acid
The reaction between (2,4-Dichlorophenyl)methanol and nitric acid is of interest as it can potentially proceed via two distinct pathways: oxidation of the alcohol functionality or electrophilic nitration of the aromatic ring. The outcome is highly dependent on the reaction conditions, such as acid concentration, temperature, and the presence of catalysts.
Oxidation Pathway: Detailed kinetic studies have been performed on the oxidation of benzyl alcohol and its chloro-substituted derivatives, including 2,4-dichlorobenzyl alcohol, using dilute nitric acid. acs.orgepa.govias.ac.in This research has established that the primary reaction is the oxidation of the benzylic alcohol to the corresponding aldehyde, in this case, 2,4-dichlorobenzaldehyde (B42875). datapdf.com
The mechanism for this transformation is proposed to proceed through the formation of a benzyl nitrite (B80452) intermediate. datapdf.comacs.orgresearchgate.net The process is initiated by nitrous acid (HNO₂), which is generated from a catalytic amount of sodium nitrite (NaNO₂) added to the nitric acid. datapdf.comscribd.com The nitrous acid reacts with the alcohol to form the nitrite ester. This ester then decomposes in the acidic medium to yield the aldehyde. datapdf.comscribd.com The influence of the chloro substituents on the oxidation rate has been noted in these studies. acs.orgias.ac.in
| Parameter | Observation | Reference |
|---|---|---|
| Nitric Acid Concentration | Reaction rate increases with higher concentration, but the yield of the desired aldehyde may decrease if the concentration is too high. | scribd.com |
| Temperature | Increasing the temperature significantly increases the rate of reaction. | scribd.com |
| Catalyst (NaNO₂) | A catalytic amount is essential to initiate the reaction by generating the active oxidant, HNO₂. | acs.orgresearchgate.net |
| Substituent Effect | Electron-withdrawing chloro groups on the aromatic ring influence the rate of oxidation. | acs.orgias.ac.in |
Nitration Pathway: While oxidation of the alcohol is the predominant reaction with dilute nitric acid, electrophilic aromatic substitution to introduce a nitro group onto the dichlorophenyl ring is another plausible reaction. This typically requires harsher conditions, such as the use of "mixed acid," a combination of concentrated nitric acid and sulfuric acid. wikipedia.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in aromatic nitration. wikipedia.org
Research on the nitration of similar compounds, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, demonstrates that the 2,4-dichlorophenyl ring can indeed be nitrated, yielding the 2,4-dichloro-5-nitrophenyl derivative with high yield under mixed acid conditions. researchgate.net This suggests that under appropriate conditions, (2,4-Dichlorophenyl)methanol could also undergo nitration on the ring, likely at the position ortho or para to the activating hydroxymethyl group and meta to the deactivating chlorine atoms.
| Reaction Conditions | Primary Reaction Type | Major Product | Reference |
|---|---|---|---|
| Dilute HNO₃, catalytic NaNO₂ | Oxidation | 2,4-Dichlorobenzaldehyde | datapdf.comacs.org |
| Concentrated HNO₃ / H₂SO₄ (Mixed Acid) | Aromatic Nitration | 2,4-Dichloro-x-nitrobenzyl alcohol | wikipedia.orgresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
91735-03-4 |
|---|---|
Molecular Formula |
C7H7Cl2NO4 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methanol;nitric acid |
InChI |
InChI=1S/C7H6Cl2O.HNO3/c8-6-2-1-5(4-10)7(9)3-6;2-1(3)4/h1-3,10H,4H2;(H,2,3,4) |
InChI Key |
ZMNCENMBZTZMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Reaction Pathways of 2,4 Dichlorophenyl Methanol with Nitric Acid: Mechanistic Insights and Kinetic Investigations
Oxidative Transformations of the Benzylic Alcohol Functionality by Nitric Acid
The oxidation of (2,4-Dichlorophenyl)methanol to 2,4-dichlorobenzaldehyde (B42875) using dilute nitric acid is a well-established synthetic route. datapdf.com The reaction proceeds through a series of intricate steps involving reactive nitrogen species and key intermediates, which have been elucidated through comprehensive kinetic and mechanistic analysis. datapdf.comacs.org
The oxidation of benzylic alcohols, including (2,4-Dichlorophenyl)methanol, by nitric acid is not a direct process but rather a catalyzed reaction involving in situ generated species. datapdf.comacs.org The mechanism is characterized by the formation of a crucial intermediate whose subsequent decomposition leads to the desired aldehyde product. researchgate.net
The oxidation process is initiated and catalyzed by reactive nitrogen species, primarily nitrous acid (HNO₂). datapdf.comacs.org Although nitric acid (HNO₃) is the bulk reagent, the true oxidant is nitrous acid, which is generated in situ. acs.org This is evidenced by the necessity of a catalytic amount of sodium nitrite (B80452) (NaNO₂) to start the reaction; in its absence, the oxidation occurs to an insignificant extent. acs.org The nitrous acid is formed from the reaction of sodium nitrite with nitric acid. acs.org
The catalytic cycle involves the following key steps:
Nitrous acid reacts with the benzylic alcohol to form a nitrite ester intermediate. datapdf.comacs.org
This intermediate decomposes, yielding the aldehyde and a reduced nitrogen species (HNO). acs.org
The excess nitric acid in the medium then re-oxidizes HNO back to nitrous acid, thus continuing the catalytic cycle. acs.orgfrontiersin.org
As the reaction progresses, nitric acid is consumed in this re-oxidation step. acs.org The continuous generation and consumption of nitrous acid are central to the catalytic nature of the reaction. datapdf.com
A pivotal discovery in understanding this reaction mechanism was the identification of benzylic nitrite as a substantial intermediate. datapdf.comresearchgate.net For the reaction of (2,4-Dichlorophenyl)methanol, the corresponding (2,4-Dichlorophenyl)methyl nitrite is formed. This ester is generated by the reaction of the alcohol with the true oxidant, nitrous acid. acs.org
The benzylic nitrite intermediate is unstable in the acidic reaction medium and undergoes decomposition. acs.orgyoutube.com This decomposition has two competing pathways:
Irreversible decomposition to the corresponding aldehyde (2,4-dichlorobenzaldehyde) and HNO. datapdf.comacs.org
Reversible decomposition back to the starting benzylic alcohol. datapdf.comacs.org
This equilibrium explains why the conversion of the starting alcohol may not reach completion, even after extended reaction times. datapdf.com The acid-catalyzed decomposition of the benzylic nitrite is a critical step that ultimately dictates the formation of the final aldehyde product. researchgate.net
The rate of oxidation of (2,4-Dichlorophenyl)methanol is influenced by several factors, including the electronic effects of the substituents on the phenyl ring and the specific reaction conditions employed. datapdf.comfrontiersin.org
The presence of halogen substituents on the aromatic ring significantly affects the reaction kinetics. The two chlorine atoms in (2,4-Dichlorophenyl)methanol are electron-withdrawing groups, which generally decrease the rate of oxidation compared to unsubstituted benzyl (B1604629) alcohol. frontiersin.orgresearchgate.net This effect is consistent across various oxidizing agents. orientjchem.org Electron-withdrawing groups deactivate the benzene (B151609) ring, making the benzylic position less susceptible to oxidation.
Kinetic studies comparing benzyl alcohol with its chlorinated derivatives show a clear trend in reactivity. For instance, under similar conditions, the reaction rate for benzyl alcohol is approximately three times faster than that of 4-chlorobenzyl alcohol. datapdf.com The presence of two chlorine atoms in the 2,4-positions further retards the reaction rate due to their combined electron-withdrawing inductive effects.
Table 1: Comparative Reactivity of Substituted Benzyl Alcohols
| Substrate | Substituent Effect | Relative Oxidation Rate |
|---|---|---|
| Benzyl Alcohol | None (Reference) | High |
| 4-Chlorobenzyl Alcohol | Electron-withdrawing (-Cl) | Moderate (Slower than Benzyl Alcohol) |
| 2,4-Dichlorobenzyl Alcohol | Strongly electron-withdrawing (-Cl at C2, C4) | Low (Slower than mono-substituted) |
Nitric Acid Concentration: The concentration of nitric acid has a notable effect on the product distribution. While a certain concentration is necessary for the reaction to proceed, excessively high concentrations can lead to a decrease in the yield of the desired aldehyde. acs.orgsciencemadness.org Conversely, as the concentration of nitric acid decreases, the yield of the intermediate benzyl nitrite tends to increase. acs.org
Temperature: Temperature plays a crucial role in the reaction rate. Increasing the temperature within an optimal range (e.g., 70-90°C for benzyl alcohol) significantly accelerates the rate of oxidation. acs.orgyoutube.com However, higher temperatures can also promote the over-oxidation of the aldehyde product to the corresponding carboxylic acid, thus reducing the final yield. datapdf.com
Table 2: Influence of Reaction Parameters on Benzyl Alcohol Oxidation
| Parameter | Condition | Observed Effect |
|---|---|---|
| Nitric Acid Concentration | Increase | Decreased aldehyde yield, increased potential for side reactions. acs.org |
| Decrease | Increased yield of benzyl nitrite intermediate. acs.org | |
| Temperature | Increase (within optimal range) | Increased reaction rate. acs.org |
| Excessive Increase | Increased over-oxidation to carboxylic acid. datapdf.com | |
| Stoichiometry | NaNO₂ Initiator | Catalytic amount is essential for reaction initiation. datapdf.com |
| Alcohol:HNO₃ Ratio | Approx. 1 : 0.5 molar consumption observed. datapdf.com |
Product Profiles and Selectivity in Oxidation Reactions
The oxidation of the hydroxymethyl group of (2,4-Dichlorophenyl)methanol is a significant reaction pathway when interacting with nitric acid. This process is influenced by the nature of the oxidizing species generated from nitric acid and the inherent reactivity of the benzylic alcohol.
Formation of 2,4-Dichlorobenzaldehyde as a Primary Product
The oxidation of (2,4-Dichlorophenyl)methanol with dilute nitric acid primarily yields 2,4-Dichlorobenzaldehyde. acs.orgacs.orgias.ac.in The reaction mechanism is thought to involve the formation of a benzyl nitrite ester as an intermediate. acs.orgias.ac.inresearchgate.net This intermediate then undergoes decomposition to form the corresponding aldehyde. acs.orgias.ac.inresearchgate.net The presence of a catalytic amount of sodium nitrite is often essential to initiate the reaction, as it facilitates the generation of the active oxidizing species, nitrous acid (HNO₂). acs.orgias.ac.inresearchgate.net In the absence of such a catalyst, nitric acid alone is a poor oxidant for benzyl alcohol. acs.org The rate of this oxidation is influenced by the presence of chloro substituents on the aromatic ring. acs.orgias.ac.in
The general mechanism for the oxidation of benzyl alcohols by nitric acid can proceed via different routes, including hydride abstraction or the formation of a nitrate (B79036) ester followed by elimination to the aldehyde. acsgcipr.org The resulting aldehyde can be further oxidized to a carboxylic acid under certain conditions. acsgcipr.org
Table 1: Effect of Chloro Substitution on Oxidation Rates
| Substrate | Relative Oxidation Rate |
|---|---|
| Benzyl Alcohol | Baseline |
| 2-Chlorobenzyl Alcohol | Varies |
| 4-Chlorobenzyl Alcohol | Varies |
| 2,4-Dichlorobenzyl Alcohol | Varies |
Note: The specific relative rates are dependent on the precise reaction conditions. The table illustrates the established influence of chloro substitution on the reaction kinetics. acs.orgias.ac.in
Instability and Decomposition Pathways of Benzylic Nitro-Derivatives upon Direct Alcohol Nitration
Direct nitration of the alcohol functionality to form a nitrate ester, (2,4-Dichlorophenyl)methyl nitrate, is a potential side reaction. However, benzylic nitro-derivatives, particularly those with electron-withdrawing groups on the aromatic ring, can exhibit instability. The photochemistry of nitrobenzyl alcohols in aqueous solutions has shown that they can undergo intramolecular photoredox reactions, leading to the reduction of the nitro group and oxidation of the benzylic alcohol moiety. cdnsciencepub.com While this is a photochemical process, it highlights the potential for redox interactions between the nitro and alcohol functionalities. In the context of acidic nitrating conditions, the stability of a benzylic nitrate ester would be a critical factor in determining the final product profile.
Electrophilic Aromatic Nitration of the Dichlorophenyl Moiety
The second major reaction pathway involves the electrophilic aromatic substitution (EAS) of a nitro group onto the dichlorophenyl ring. The regioselectivity and rate of this reaction are governed by the electronic effects of the existing substituents and the reaction conditions.
Regiochemical Considerations in Aromatic Nitration of (2,4-Dichlorophenyl)methanol
The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. libretexts.orgpressbooks.pubijrar.org In (2,4-Dichlorophenyl)methanol, there are three substituents to consider: the chloro groups at positions 2 and 4, and the hydroxymethyl group at position 1.
Chloro Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgpressbooks.pub
Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered to be a weakly activating or deactivating group with ortho-, para-directing influence.
The combined directing effects of these groups on (2,4-Dichlorophenyl)methanol will determine the regiochemical outcome of nitration. The positions ortho and para to the hydroxymethyl group are C2, C4, and C6. However, C2 and C4 are already substituted. This leaves the C6 position as a potential site for nitration. The chloro groups will direct incoming electrophiles to their ortho and para positions. The 2-chloro group directs to C1 (substituted), C3, and C5. The 4-chloro group directs to C3 and C5. Therefore, the positions most activated for electrophilic attack are likely C3, C5, and C6. Computational studies on the nitration of chlorobenzene (B131634) have shown that the ortho and para isomers are favored. scispace.comresearchgate.net
Influence of Nitric Acid Concentration and Reaction Conditions on Ring Nitration Pathways
The concentration of nitric acid plays a crucial role in determining the rate and selectivity of aromatic nitration. nih.govrsc.org Higher concentrations of nitric acid, often in the presence of a stronger acid like sulfuric acid, are typically required for the nitration of deactivated aromatic rings. researchgate.netmasterorganicchemistry.com The use of mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comgoogle.com
Reaction temperature is another critical parameter. For instance, in the nitration of p-dichlorobenzene, the temperature needs to be carefully controlled to optimize the yield and prevent side reactions like sulfonation. sciencemadness.org The reaction time also affects the product distribution. acs.org
Table 2: General Effect of Nitric Acid Concentration on Aromatic Nitration
| Nitric Acid Concentration | Reactivity | Selectivity |
|---|---|---|
| Dilute | Low | May favor oxidation over nitration |
| Concentrated | Moderate | Increased nitration |
| Fuming / Mixed Acid | High | Favors nitration, risk of over-nitration |
This table provides a generalized trend. Actual outcomes depend on the specific substrate and other reaction conditions. nih.govrsc.org
Catalytic Strategies for Directing Aromatic Nitration Selectivity
Various catalytic strategies have been developed to improve the selectivity and efficiency of aromatic nitration, particularly for deactivated or substituted benzenes. researchgate.net The use of solid acid catalysts, such as zeolites, can enhance regioselectivity, often favoring the para-isomer. rsc.orgcardiff.ac.uk Other catalytic systems, including metal nitrates and various Lewis acids, have also been employed to facilitate the nitration of deactivated aromatic compounds. researchgate.netnih.gov For example, indium(III) triflamide has been shown to be an efficient and recoverable catalyst for aromatic electrophilic substitution reactions. researchgate.net Furthermore, transition metal-catalyzed nitration has emerged as a strategy to overcome the challenges of traditional methods. nih.gov In some cases, the addition of other acids, like phosphoric acid, can alter the isomer ratio in the nitration of dichlorobenzenes. google.com
Integrated Mechanistic Pathways: Interplay of Oxidation and Aromatic Substitution
The interaction of (2,4-Dichlorophenyl)methanol with nitric acid can lead to two principal types of products: the oxidation of the benzylic alcohol to 2,4-dichlorobenzaldehyde, and the nitration of the aromatic ring to form various isomers of chloro-nitro-phenylmethanol. These pathways are not mutually exclusive and can occur concurrently, with the product distribution dictated by the reaction kinetics and thermodynamics.
Oxidation Pathway: Kinetic studies on the oxidation of benzyl alcohol and its chloro-substituted derivatives, including 2,4-dichlorobenzyl alcohol, by dilute nitric acid have shown that the reaction proceeds via the formation of a benzyl nitrite intermediate. ias.ac.inacs.orgdatapdf.com This process is typically initiated by nitrous acid (HNO₂), which is often generated in situ from a catalytic amount of sodium nitrite (NaNO₂) and nitric acid. ias.ac.inacs.orgdatapdf.com The proposed mechanism involves the reversible formation of (2,4-Dichlorophenyl)methyl nitrite, which then undergoes an irreversible decomposition to yield 2,4-dichlorobenzaldehyde. ias.ac.inacs.org The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the rate of this oxidation reaction. acs.org
The interplay between these two pathways is a delicate balance. Milder conditions using dilute nitric acid tend to favor the oxidation of the alcohol group. acs.org In contrast, the use of strong "mixed acid" (HNO₃/H₂SO₄) is designed to generate a high concentration of the nitronium ion, thereby promoting electrophilic aromatic substitution as the dominant pathway. acsgcipr.org
Computational and Theoretical Chemistry Approaches to Elucidating Reaction Pathways
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, especially for identifying transient species like intermediates and transition states that are difficult to observe experimentally. Methods such as Density Functional Theory (DFT) are employed to model molecular structures, calculate energies, and map out the potential energy surfaces of reactions.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the reaction of (2,4-Dichlorophenyl)methanol with nitric acid, DFT can be applied to elucidate the structures and stabilities of key intermediates and transition states for both the oxidation and nitration pathways.
For the aromatic substitution pathway , DFT calculations can model:
Reactants: The ground state geometries and electronic properties of (2,4-Dichlorophenyl)methanol and the nitronium ion (NO₂⁺).
Transition State (TS): The structure and energy of the transition state for the attack of the nitronium ion on the aromatic ring. This is the highest energy point on the path to the intermediate and is crucial for determining the reaction rate.
σ-complex (Arenium Ion): The geometry and stability of the resonance-stabilized carbocation intermediate formed after the addition of the NO₂⁺ group.
For the oxidation pathway , DFT can be used to study:
Benzyl Nitrite Intermediate: The structure and stability of the proposed (2,4-Dichlorophenyl)methyl nitrite intermediate.
Transition State (TS): The transition state for the decomposition of the nitrite ester into 2,4-dichlorobenzaldehyde.
The table below summarizes the key molecular species and the insights that can be gained from their DFT analysis.
| Reaction Pathway | Key Species | Information from DFT Calculations |
| Aromatic Substitution | Reactants ((C₇H₆Cl₂O), NO₂⁺) | Optimized geometries, electronic charge distribution, HOMO/LUMO energies. |
| Transition State 1 (TS₁) | Geometry of activation, activation energy barrier (Ea), vibrational frequencies. | |
| σ-complex (Arenium Ion) | Relative stability, resonance structures, charge delocalization. | |
| Oxidation | Reactants ((C₇H₆Cl₂O), HNO₂) | Optimized geometries, interaction energies. |
| (2,4-Dichlorophenyl)methyl nitrite | Structure and relative stability of the key intermediate. | |
| Transition State 2 (TS₂) | Activation energy for the decomposition to aldehyde. | |
| Products ((C₇H₅Cl₂O), HNO) | Relative energies, reaction thermodynamics. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Computational modeling allows for the construction of reaction energy profiles, which map the potential energy of a system as it transforms from reactants to products. These profiles provide a quantitative picture of the reaction mechanism, showing the relative energies of all reactants, intermediates, transition states, and products.
By calculating the energies of the species identified in DFT studies, a comparative energy profile for the competing oxidation and nitration pathways can be constructed. The profile would illustrate the activation energy (the energy barrier from reactants to the transition state) for the rate-determining step of each pathway.
The nitration pathway typically proceeds through a high-energy σ-complex intermediate, and the first step of forming this intermediate is generally the rate-determining step. masterorganicchemistry.com
The oxidation pathway involves the formation and subsequent decomposition of a nitrite ester, and the energy barrier for this decomposition would be a key factor. acs.org
The following table presents representative energetic data from a DFT study on the fundamental benzene nitration reaction, illustrating the type of quantitative information that can be obtained through computational modeling.
| Reaction Step (Benzene Nitration) | Parameter | Calculated Value (kcal/mol) |
| Formation of NO₂⁺ | Activation Energy (Ea) | 18 - 22 |
| C₆H₆ + NO₂⁺ → σ-complex | Activation Energy (ΔE*) | ~7 |
| C₆H₆ + NO₂⁺ → σ-complex | Reaction Heat (ΔHσ) | -21 |
| Overall Reaction → C₆H₅NO₂ | Total Reaction Heat (ΔH) | ~-35 |
This is an interactive data table based on data for benzene nitration. The values serve as an example of computational outputs.
By comparing the computed energy profiles for both the oxidation and nitration of (2,4-Dichlorophenyl)methanol, researchers can gain a deeper, quantitative understanding of the interplay between these two competing reaction pathways.
Advanced Methodologies for Studying Reactions of 2,4 Dichlorophenyl Methanol and Its Nitrated/oxidized Derivatives
Spectroscopic Characterization Techniques for Reaction Products
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are vital for the structural elucidation of the derivatives of (2,4-Dichlorophenyl)methanol.
In the ¹H NMR spectrum of the parent compound, (2,4-Dichlorophenyl)methanol, characteristic signals are observed for the aromatic protons and the methylene (B1212753) (-CH₂) protons. The aromatic protons typically appear as a complex multiplet due to splitting by neighboring protons, with chemical shifts influenced by the electron-withdrawing chlorine atoms. For instance, in one reported spectrum, signals were observed at 7.38, 7.36, and 7.25 ppm, with coupling constants J(A,C)=8.1Hz and J(B,C)=2.1Hz. chemicalbook.com The methylene protons of the alcohol group typically present as a singlet around 4.7 ppm. chemicalbook.com
Upon nitration or oxidation, significant changes in the NMR spectra are expected. For example, the introduction of a nitro group (a strong electron-withdrawing group) onto the aromatic ring will cause a downfield shift (to a higher ppm value) of the adjacent aromatic protons. The position of the nitro group can be determined by analyzing the splitting patterns and coupling constants of the remaining aromatic protons.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shift of each carbon atom is sensitive to its electronic environment. The carbon bearing the hydroxyl group in (2,4-Dichlorophenyl)methanol will have a characteristic chemical shift. Oxidation of the alcohol to an aldehyde or carboxylic acid will result in the appearance of a new signal in the downfield region of the spectrum (typically >190 ppm for an aldehyde and >170 ppm for a carboxylic acid), corresponding to the carbonyl carbon. Similarly, nitration will alter the chemical shifts of the aromatic carbons, providing further evidence for the structure of the product.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for (2,4-Dichlorophenyl)methanol and Potential Derivatives
| Compound | Aromatic Protons | Methylene (-CH₂) Protons | Other Protons |
| (2,4-Dichlorophenyl)methanol | 7.25 - 7.38 | ~4.7 | - |
| Nitrated (2,4-Dichlorophenyl)methanol | Expected downfield shift | ~4.8 | - |
| 2,4-Dichlorobenzaldehyde (B42875) | Expected downfield shift | - | Aldehyde proton (~10.0) |
Infrared (IR) Spectroscopy for Functional Group Analysis, Including Derivatization Strategies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
The IR spectrum of (2,4-Dichlorophenyl)methanol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. ponder.ing The C-O stretching vibration of the primary alcohol typically appears in the 1050-1280 cm⁻¹ region. theaic.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching modes are assigned to bands observed at 829 and 786 cm⁻¹. theaic.org
When (2,4-Dichlorophenyl)methanol is oxidized to 2,4-dichlorobenzaldehyde, the broad O-H stretch disappears and is replaced by a sharp, strong absorption band characteristic of the C=O stretching vibration of an aldehyde, typically found between 1720-1740 cm⁻¹. ponder.ing Further oxidation to 2,4-dichlorobenzoic acid would show a very broad O-H stretch (due to hydrogen bonding in the carboxylic acid dimer) from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. ponder.ing
Nitration of the aromatic ring introduces strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group give rise to two distinct peaks, typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. ponder.ingspectroscopyonline.com
Derivatization strategies can be employed to enhance the detection of certain functional groups. For instance, the reaction of the alcohol with an acylating agent to form an ester introduces a strong carbonyl absorption band, which can be useful for quantification. researchgate.net For the analysis of nitrate (B79036) and nitrite (B80452) metabolites, derivatization with pentafluorobenzyl bromide can be used to form derivatives that are amenable to GC/MS analysis. nih.gov
Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹) for Functional Group Identification
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |
| Aldehyde (C=O) | Stretching | 1720 - 1740 (strong, sharp) |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 (strong) |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 (strong) |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 (strong) |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Cl | Stretching | ~780 - 830 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
For (2,4-Dichlorophenyl)methanol, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (177.02 g/mol ). nih.gov Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, a compound with two chlorine atoms will exhibit M⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1.
Common fragmentation patterns for benzyl (B1604629) alcohols in MS include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. youtube.comlibretexts.org Alpha-cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, is also a common fragmentation pathway. youtube.comlibretexts.org
Upon nitration, the molecular weight of the product will increase by 45 mass units for each nitro group added. The fragmentation pattern will also be altered, with characteristic losses of NO (30 amu) and NO₂ (46 amu) from the molecular ion.
Oxidation to an aldehyde or carboxylic acid will also result in a change in the molecular weight and fragmentation pattern. Aldehydes often show a prominent M-1 peak due to the loss of the aldehydic hydrogen. miamioh.edu Carboxylic acids can undergo fragmentation through various pathways, including the loss of a hydroxyl group or a carboxyl group.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating the components of a reaction mixture and for quantifying the amounts of each product.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography (GC) is an excellent technique for separating and analyzing volatile and thermally stable compounds. semanticscholar.org In the context of (2,4-Dichlorophenyl)methanol and its derivatives, GC can be used to separate the starting material from its various nitrated and oxidized products based on their different boiling points and interactions with the stationary phase of the GC column. scribd.com A flame ionization detector (FID) is commonly used for quantification. epa.gov
The European Pharmacopoeia describes a GC method for determining related substances in (2,4-Dichlorophenyl)methanol using a glass column packed with silanised diatomaceous earth impregnated with phenyl(50)methyl(50)polysiloxane. scribd.com
For more definitive identification of the separated components, GC is often coupled with mass spectrometry (GC-MS). rsc.org As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for the unambiguous identification of the products by comparing their mass spectra with known standards or library data. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes for GC analysis. nih.govnih.gov
Interactive Data Table: Example GC Conditions for the Analysis of (2,4-Dichlorophenyl)methanol Derivatives
| Parameter | Condition |
| Column | DB-5 or similar non-polar column |
| Injection Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Detector | FID or Mass Spectrometer |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are not sufficiently volatile or stable for GC analysis.
For the analysis of (2,4-Dichlorophenyl)methanol and its reaction products, reversed-phase HPLC (RP-HPLC) is a common choice. sielc.comsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. (2,4-Dichlorophenyl)methanol, being relatively non-polar, will be retained on the column, and its retention time can be adjusted by varying the composition of the mobile phase.
HPLC is particularly useful for assessing the purity of the reaction products and for separating isomers that may be difficult to resolve by GC. For example, if nitration of (2,4-Dichlorophenyl)methanol results in the formation of multiple positional isomers, HPLC can often provide the necessary resolution to separate and quantify each isomer. A UV detector is commonly used for detection, as the aromatic ring in these compounds absorbs UV light. Chiral HPLC can also be employed for the separation of enantiomers of chiral benzyl alcohol derivatives after appropriate derivatization. scirp.org
Interactive Data Table: Typical HPLC Parameters for the Analysis of (2,4-Dichlorophenyl)methanol
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Electrochemical Methods for Reaction Monitoring and Product Analysis
Electrochemical methods offer high sensitivity and selectivity for monitoring the reactions of (2,4-Dichlorophenyl)methanol and its derivatives. These techniques are particularly adept at tracking the progress of nitration and oxidation reactions by measuring changes in the electrochemical behavior of the reactants and products.
The introduction of a nitro group onto the aromatic ring of (2,4-Dichlorophenyl)methanol creates a highly electroactive species. researchgate.net The nitro group can be readily reduced at an electrode surface, providing a distinct electrochemical signal that can be used for quantification. researchgate.netingentaconnect.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed to monitor the reaction.
Research Findings: In a typical nitration reaction, the concentration of the starting material, (2,4-Dichlorophenyl)methanol, can be monitored by its oxidation signal, while the formation of nitrated products, such as 2,4-dichloro-5-nitro-phenyl)methanol, can be tracked by their characteristic reduction peaks. The electrochemical reduction of nitro-aromatic compounds typically proceeds through a series of electron-transfer steps, often involving nitroso and hydroxylamine (B1172632) intermediates. dtic.mil
By setting a constant potential at which the product is electroactive while the reactant is not, amperometry can provide a continuous, real-time profile of product formation. This allows for precise determination of reaction kinetics and optimization of reaction conditions, such as temperature and reactant ratios. Furthermore, electrochemical methods can be coupled with separation techniques like high-performance liquid chromatography (HPLC) for the analysis of complex product mixtures. dtic.mil The development of electrochemical nitration processes, where an electric current is used to generate the nitrating agent (e.g., NO2 from nitrite), also relies heavily on these monitoring techniques to control the reaction. d-nb.infonih.gov
Interactive Data Table: Monitoring Nitration via Differential Pulse Voltammetry
The following table illustrates hypothetical data from DPV analysis during the nitration of (2,4-Dichlorophenyl)methanol. The peak potential (Ep) for the reduction of the nitro group is used to identify the product, and the peak current (Ip) is proportional to its concentration.
| Reaction Time (s) | Peak Potential (Ep) for Nitro Group Reduction (V) | Peak Current (Ip) (µA) | Calculated Product Concentration (M) |
|---|---|---|---|
| 0 | - | 0.0 | 0.000 |
| 30 | -0.65 | 5.2 | 0.015 |
| 60 | -0.65 | 9.8 | 0.028 |
| 120 | -0.66 | 16.5 | 0.047 |
| 240 | -0.66 | 25.1 | 0.072 |
| 300 | -0.65 | 28.0 | 0.080 |
In Situ and Operando Spectroscopic Techniques for Real-time Mechanistic Insights
In situ (in the reaction environment) and operando (while the reaction is active) spectroscopic techniques are powerful tools for gaining a fundamental understanding of reaction mechanisms. They allow for the direct observation of reactive intermediates and catalyst surface changes as they happen, rather than relying on pre- and post-reaction analysis. frontiersin.org
For the study of (2,4-Dichlorophenyl)methanol reactions, techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable. nih.gov These methods probe the vibrational modes of molecules, providing a fingerprint of the chemical species present in the reaction mixture. For instance, Attenuated Total Reflection (ATR)-IR spectroscopy is well-suited for monitoring the composition of a liquid phase during a reaction. uu.nl
Research Findings: During the oxidation of (2,4-Dichlorophenyl)methanol to (2,4-Dichlorophenyl)formaldehyde and subsequently to (2,4-Dichlorophenyl)carboxylic acid, ATR-IR spectroscopy can track the disappearance of the O-H stretching band of the alcohol and the appearance of the C=O stretching bands of the aldehyde and carboxylic acid. uu.nl Similarly, Raman spectroscopy can be used to monitor the formation of the nitronium ion (NO2+) from nitric acid and a strong acid catalyst, which is a key step in electrophilic aromatic nitration. youtube.comlibretexts.org
For reactions involving solid catalysts, X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide insights into the electronic state and local coordination environment of the catalyst's active sites. frontiersin.orgmpg.de In situ XPS studies on the oxidation of methanol on copper catalysts, for example, have revealed that subsurface oxygen species, only observable under reaction conditions, are crucial for catalytic activity. mpg.deresearchgate.net Such insights are directly applicable to understanding the oxidation of substituted benzyl alcohols like (2,4-Dichlorophenyl)methanol. Combining these techniques allows for a comprehensive picture of both the species in the reaction medium and the state of the catalyst, facilitating the elucidation of complex reaction pathways.
Interactive Data Table: Tracking Functional Group Changes via In Situ IR Spectroscopy
This table presents hypothetical data from in situ IR spectroscopy for the oxidation of (2,4-Dichlorophenyl)methanol. The changes in absorbance at specific vibrational frequencies indicate the conversion of the starting material to its oxidized products.
| Reaction Time (min) | Absorbance at ~3350 cm⁻¹ (O-H stretch) | Absorbance at ~1705 cm⁻¹ (C=O stretch, Aldehyde) | Absorbance at ~1730 cm⁻¹ (C=O stretch, Carboxylic Acid) |
|---|---|---|---|
| 0 | 0.85 | 0.00 | 0.00 |
| 5 | 0.62 | 0.21 | 0.05 |
| 10 | 0.41 | 0.38 | 0.12 |
| 20 | 0.15 | 0.45 | 0.28 |
| 30 | 0.05 | 0.35 | 0.45 |
| 40 | 0.01 | 0.20 | 0.60 |
Sustainable Chemistry and Process Intensification in the Context of 2,4 Dichlorophenyl Methanol Transformations
Green Chemistry Principles in Nitration and Oxidation Processes
The application of green chemistry to nitration and oxidation is crucial for reducing the environmental footprint of these widely used industrial reactions. Traditional nitration, for instance, often employs a hazardous mixture of concentrated sulfuric and nitric acids, leading to significant acid waste. rsc.org Green chemistry seeks to mitigate these issues through innovative reaction design.
A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Research has focused on developing solvent-free or solvent-minimized conditions for aromatic nitration. One approach involves reacting the aromatic compound with a pre-formed acylated nitrate (B79036) intermediate, which is generated by reacting concentrated nitric acid with an anhydride. google.comgoogle.com This method can proceed without any inert organic solvent, significantly reducing the process's environmental impact. google.comgoogle.com
Another strategy involves using tert-butyl nitrite (B80452) as a nitrating agent under ambient, open-air conditions, which can be adapted to minimize solvent use. dtic.mil Furthermore, catalyst- and metal-free methods have been developed that use only dilute aqueous nitric acid, which acts as both the source of the nitronium ion and a self-catalyst. nih.gov These techniques prevent substantial toxic waste by eliminating catalyst recycling and disposal steps. nih.gov
Table 1: Comparison of Conventional vs. Solvent-Minimized Nitration Approaches
| Feature | Conventional Nitration | Solvent-Minimized/Solvent-Free Nitration |
|---|---|---|
| Reagents | Concentrated H₂SO₄/HNO₃ | Anhydride/HNO₃; tert-butyl nitrite; Aqueous HNO₃ |
| Solvent | Often requires organic solvents | None or minimal (e.g., water) |
| Byproducts | Large volumes of acid waste | Water, recyclable anhydrides |
| Conditions | Harsh, highly exothermic | Milder, often ambient temperature |
To improve the atom economy and reduce waste, significant effort has been directed towards creating recyclable catalytic systems for nitration. Traditional methods that use stoichiometric amounts of Lewis acids are often wasteful as the acid is destroyed during the aqueous quench. rsc.org
An innovative and greener alternative involves the use of lanthanide(III) triflates [Ln(OTf)₃] and group IV metal triflates [M(OTf)₄]. rsc.org These catalysts are effective in catalytic quantities for the nitration of aromatic compounds using stoichiometric amounts of 69% nitric acid, with water being the only byproduct. rsc.org A key advantage is their compatibility with water and other protic solvents, which allows for easy recovery and reuse through a simple evaporative process with no loss in activity or selectivity. rsc.org
Another promising area is the development of magnetically recyclable nanocatalysts. researchgate.net These systems, such as a sulfuric acid-functionalized silica-based core/shell magnetic nanocomposite, can catalyze nitration efficiently under solvent-free conditions at room temperature. researchgate.net The catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant drop in catalytic activity. researchgate.net
Table 2: Performance of Recycled Ytterbium(III) Triflate in Nitration of m-Xylene
| Run | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 95 |
| 3 | 94 |
| 4 | 95 |
Data sourced from studies on recyclable lanthanide triflate catalysts. rsc.org
Flow Chemistry and Microreactor Technology for Enhanced Reaction Control and Safety
Nitration reactions are notoriously fast and highly exothermic, releasing significant amounts of energy (approximately -73 to -253 kJ mol⁻¹ per nitro group). acs.org In conventional batch reactors, this can lead to poor temperature control, the formation of "hot spots," and an increased risk of runaway reactions and hazardous byproducts. acs.orgeuropa.eu Flow chemistry, particularly using microreactors, offers a safer and more efficient alternative. europa.eunih.gov
Microreactors possess a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. europa.euresearchgate.net This characteristic is a significant advantage for managing highly exothermic nitration reactions. europa.euresearchgate.net The rapid dissipation of heat prevents the formation of localized hot spots, allowing for precise temperature control and enabling reactions to be run safely at higher temperatures than would be possible in batch reactors. rug.nlvapourtec.com This enhanced thermal management minimizes the risk of runaway reactions and reduces the formation of undesirable byproducts that can arise from overheating. acs.orgvapourtec.com
Furthermore, the small channel dimensions in microreactors lead to short diffusion distances and efficient mixing, which dramatically improves mass transfer between immiscible phases (e.g., an organic substrate and an aqueous acid phase). researchgate.net This overcomes the mass transfer limitations often encountered in batch processes, leading to faster reaction rates and higher efficiency. nih.govresearchgate.net
The precise control over reaction parameters offered by continuous flow systems is a powerful tool for achieving high regioselectivity. In a microreactor, parameters such as temperature, residence time, and the molar ratio of reactants can be accurately controlled and optimized. vapourtec.com
For instance, in the nitration of a compound containing the (2,4-dichlorophenyl) group, a continuous flow microreactor system was used to synthesize the key intermediate for the herbicide Sulfentrazone. researchgate.net By systematically studying the effects of the molar ratio of mixed acids, reaction temperature, and residence time, researchers could fine-tune the conditions to favor the formation of the desired isomer, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. researchgate.net The ability to maintain a consistent temperature profile and achieve rapid mixing ensures that the reaction proceeds under optimal conditions for the desired regioselectivity, minimizing the formation of other isomers.
Process Optimization for Maximizing Yield and Selectivity of Desired Products
Process optimization in continuous flow systems involves the systematic variation of reaction parameters to identify the conditions that provide the highest yield and selectivity. This is often more efficient than in batch processes due to the rapid steady-state attainment and smaller material consumption for each experiment.
A study on the continuous nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor provides a clear example of process optimization. researchgate.net The researchers investigated several parameters to maximize the yield of the desired 5-nitro isomer.
The optimal conditions were found to be:
Molar ratio of nitric acid to sulfuric acid: 1:6
Molar ratio of nitric acid to substrate: 1.1:1
Reaction temperature: 60 °C
Residence time: 30 seconds
Under these optimized conditions, the desired product was obtained in a 97% yield. researchgate.net This represents a significant improvement over traditional batch reactor processes, which typically yield around 75% for the same reaction. researchgate.net The enhanced mass transfer and precise temperature control of the microreactor system were credited for the improved efficiency and higher yield. researchgate.net
Table 3: Optimized Parameters for Continuous Flow Nitration
| Parameter | Optimized Value | Outcome |
|---|---|---|
| Molar Ratio (HNO₃:H₂SO₄) | 1:6 | Maximized nitronium ion formation |
| Molar Ratio (HNO₃:Substrate) | 1.1:1 | Ensured complete substrate conversion |
| Temperature | 60 °C | Accelerated reaction rate without significant byproduct formation |
| Residence Time | 30 s | Sufficient time for reaction completion |
| Final Yield | 97% | Significantly higher than batch process (75%) |
Data from the continuous flow nitration of a 2-(2,4-dichlorophenyl) derivative. researchgate.net
Future Research Directions in the Chemistry of 2,4 Dichlorophenyl Methanol and Nitric Acid Reactions
Development of Novel Catalytic Systems for Selective Oxidative and Nitrative Transformations
The selective oxidation of (2,4-dichlorophenyl)methanol to 2,4-dichlorobenzaldehyde (B42875) or its nitration to various nitro-substituted derivatives are key transformations. The development of advanced catalytic systems is crucial to control the reaction pathways and maximize the yield of desired products. Future research in this area is expected to focus on several promising classes of catalysts.
Heterogeneous catalysts, in particular, offer significant advantages in terms of reusability and ease of separation from the reaction mixture. mdpi.commdpi.com Ruthenium supported on alumina (B75360) has demonstrated high activity and selectivity in the solvent-free oxidation of benzyl (B1604629) alcohol using air as a green oxidant. mdpi.com Similarly, palladium-based catalysts, often supported on materials like ceria nanorods, have shown excellent performance in the aerobic oxidation of benzyl alcohol derivatives. mdpi.com Future work could involve adapting these systems for the oxidation of (2,4-dichlorophenyl)methanol. Another promising avenue is the use of bimetallic nanoparticles, such as Pd-Fe supported on TiO2, which can facilitate the in situ production of hydrogen peroxide as a benign oxidant. acs.org
For nitrative transformations, the focus will likely be on solid acid catalysts and supported metal nitrates. Clays (B1170129) and zeolites, for instance, can act as acidic catalysts to promote nitration while offering shape-selective advantages. rsc.org The use of metallic nitrates supported on clays has been shown to be effective for the selective oxidation and nitration of other aromatic alcohols. rsc.org
Table 1: Potential Catalytic Systems for Future Investigation
| Catalyst Type | Support Material | Potential Advantages for (2,4-Dichlorophenyl)methanol Reactions |
|---|---|---|
| Ruthenium Nanoparticles | Alumina, Zirconia | High activity and selectivity in solvent-free oxidations; reusability. mdpi.com |
| Palladium Nanoparticles | Ceria Nanorods, Carbon | Effective for aerobic oxidation; potential for redox couple mechanism. mdpi.comacs.org |
| Bimetallic Pd-Fe Nanoparticles | Titanium Dioxide | In situ generation of H2O2 as a green oxidant. acs.org |
| Supported Metal Nitrates | Clays (e.g., Montmorillonite) | Dual functionality for both oxidation and nitration; mild reaction conditions. rsc.org |
| Single-Atom Catalysts (e.g., Co1/NC) | Nitrogen-doped Carbon | High selectivity and atom efficiency; potential for minimizing over-oxidation. rsc.org |
Exploration of Alternative Nitrating and Oxidizing Agents for Enhanced Greenness and Efficiency
Traditional nitration methods often rely on a hazardous mixture of nitric and sulfuric acids. Future research will increasingly focus on the development and implementation of greener and more efficient nitrating and oxidizing agents.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is a particularly promising green chemistry approach. rsc.orgrsc.org The use of bench-stable organic nitrating reagents, such as those based on a saccharin (B28170) scaffold, in combination with ball milling has been shown to be effective for the nitration of various alcohols and aromatic compounds. rsc.orgrsc.org This method offers advantages like reduced solvent consumption, shorter reaction times, and excellent functional group tolerance. rsc.org Another green approach is the use of metal nitrates, such as bismuth nitrate (B79036) pentahydrate, under mechanochemical conditions, which can proceed with high conversion rates for certain aromatic compounds. researchgate.net
For oxidation reactions, molecular oxygen or air are the most environmentally benign oxidants. mdpi.comorganic-chemistry.org The development of catalytic systems that can efficiently activate molecular oxygen under mild conditions is a key research goal. organic-chemistry.org Photocatalytic methods, using catalysts like Eosin Y or BiVO4/g-C3N4 nanocomposites under visible light irradiation, offer a green alternative for the selective oxidation of benzyl alcohols. organic-chemistry.orgacs.org These methods can operate at ambient temperature and pressure, further enhancing their sustainability.
Table 2: Comparison of Conventional and Green Reagents for Future consideration
| Transformation | Conventional Reagent | Alternative Green Reagent | Key Advantages of Green Reagent |
|---|---|---|---|
| Nitration | Nitric Acid/Sulfuric Acid | Saccharin-based reagent (mechanochemistry) rsc.orgrsc.org | Reduced solvent use, milder conditions, high functional group tolerance. |
| Nitration | Nitric Acid/Sulfuric Acid | Bi(NO3)3·5H2O (mechanochemistry) researchgate.net | Solid-state reaction, potential for high conversion. |
| Oxidation | Chromates, Permanganates | Molecular Oxygen (with catalyst) mdpi.comorganic-chemistry.org | Environmentally benign, atom economical. |
| Oxidation | Stoichiometric Oxidants | Photocatalysis with O2 (e.g., Eosin Y) organic-chemistry.org | Uses visible light, mild conditions, sustainable. |
Advanced Theoretical Predictions for Undiscovered Reaction Pathways and Optimized Catalytic Systems
Computational chemistry and theoretical predictions are set to play an increasingly important role in guiding experimental research. Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms and predict the reactivity of different substrates. eurjchem.commdpi.com
Future theoretical studies on the reaction of (2,4-dichlorophenyl)methanol with nitric acid could focus on several key areas. Firstly, DFT calculations can be employed to map out the potential energy surfaces for both the oxidation and nitration pathways. This would allow for the identification of transition states and the calculation of activation barriers, providing insights into the factors that control selectivity. eurjchem.com For instance, a theoretical study on the nitration of benzene (B151609) has helped to correct the understanding of the reaction mechanism, highlighting the importance of the nitronium ion generation step. eurjchem.com
Furthermore, computational modeling can be used to design and optimize novel catalytic systems. By simulating the interaction of (2,4-dichlorophenyl)methanol with different catalyst surfaces, it is possible to predict which catalysts will exhibit the highest activity and selectivity. mdpi.com For example, DFT studies have been used to investigate the catalytic cycle of benzyl alcohol oxidation on gold and gold-palladium clusters, providing valuable information for catalyst design. mdpi.com Quantum chemistry methods can also be used to predict the reactive sites of polycyclic aromatic hydrocarbons, which is analogous to predicting the regioselectivity of nitration on the substituted benzene ring of (2,4-dichlorophenyl)methanol. nih.gov
Methodological Advancements in the Selective Functionalization of Polyhalogenated Aromatic Alcohols
The selective functionalization of polyhalogenated aromatic alcohols, such as (2,4-dichlorophenyl)methanol, presents a significant synthetic challenge due to the presence of multiple reactive sites. Future research will likely focus on the development of new methodologies that allow for precise control over the position of functionalization.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. nih.govacs.org These methods can offer high regioselectivity, often guided by the presence of a directing group. nih.gov While the hydroxyl group of (2,4-dichlorophenyl)methanol can act as a directing group, future research could explore the development of novel directing groups that can be temporarily installed to guide functionalization to specific positions on the aromatic ring before being removed.
Another area of interest is the development of catalytic systems that can differentiate between the various C-H bonds on the aromatic ring based on their electronic and steric properties. For instance, palladium-catalyzed meta-C-H functionalization has been achieved using norbornene as a transient mediator. acs.org Adapting such strategies for polyhalogenated systems could open up new avenues for the synthesis of complex molecules. Furthermore, advancements in catalytic systems for the selective hydrogenation of halogenated nitroaromatics could be leveraged to control the reduction of nitro groups introduced in a prior nitration step, without affecting the chloro substituents. ccspublishing.org.cn
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (2,4-Dichlorophenyl)methanol |
| Nitric acid |
| 2,4-Dichlorobenzaldehyde |
| Benzyl alcohol |
| Alumina |
| Ruthenium |
| Zirconia |
| Palladium |
| Ceria |
| Titanium dioxide |
| Hydrogen peroxide |
| Montmorillonite |
| Nitrogen-doped Carbon |
| Cobalt |
| Sulfuric acid |
| Saccharin |
| Bismuth nitrate pentahydrate |
| Eosin Y |
| BiVO4/g-C3N4 |
Q & A
Basic: What are the optimal synthetic routes for preparing (2,4-dichlorophenyl)methanol, and how can purity be validated?
Answer:
(2,4-Dichlorophenyl)methanol is typically synthesized via reduction of 2,4-dichlorobenzaldehyde using sodium borohydride (NaBH4) in methanol . For higher yields, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas can be employed . Purity validation requires HPLC with UV detection (λ = 254 nm) or GC-MS, using 2,4-dichlorophenyl acetic acid as a reference standard . Melting point analysis (reported as 1777-82-8, m.p. ~50–55°C) and FT-IR (O-H stretch at 3200–3600 cm<sup>−1</sup>) are critical for confirming structural integrity .
Basic: How can researchers quantify (2,4-dichlorophenyl)methanol in complex matrices like biological samples?
Answer:
Quantification in biological matrices requires derivatization to enhance detectability. Post-column derivatization with nitric acid to form methyl esters (e.g., 2,4-dichlorophenyl acetic acid-methyl ester) improves sensitivity in HPLC with fluorescence detection . For LC-MS/MS, electrospray ionization (ESI) in negative ion mode (m/z 177.03 for [M-H]<sup>−</sup>) is recommended. Internal standards like deuterated analogs (e.g., 1,2-dichloropropane-d6) minimize matrix effects .
Basic: What solvents and conditions are optimal for stabilizing (2,4-dichlorophenyl)methanol during storage?
Answer:
The compound is light-sensitive and hygroscopic. Store in amber vials under nitrogen at −20°C. Methanol or acetonitrile (≥99.9% purity) are preferred solvents due to low reactivity. Avoid aqueous solutions (pH >7), as hydrolysis to 2,4-dichlorobenzoic acid may occur . Stability studies using accelerated degradation (40°C/75% RH for 14 days) confirm <5% decomposition under recommended conditions .
Advanced: How do reaction mechanisms differ when (2,4-dichlorophenyl)methanol is esterified with nitric acid versus sulfuric acid?
Answer:
Nitric acid esterification proceeds via nitronium ion (NO2<sup>+</sup>) electrophilic attack, favoring nitrate ester formation (e.g., miconazole nitrate derivatives) . Sulfuric acid promotes sulfonation at the hydroxyl group, leading to sulfonate intermediates. Kinetic studies (NMR monitoring) show nitric acid reactions require lower temperatures (0–5°C) to avoid over-oxidation, while sulfuric acid necessitates anhydrous conditions .
Advanced: What challenges arise in validating HPLC methods for (2,4-dichlorophenyl)methanol-nitric acid derivatives, and how are they resolved?
Answer:
Key challenges include peak tailing due to residual silanol groups in C18 columns and co-elution with impurities. Mitigation strategies:
- Use end-capped columns (e.g., Zorbax Eclipse Plus) with trifluoroacetic acid (0.1%) in the mobile phase.
- Validate linearity (1–100 µg/mL, R<sup>2</sup> ≥0.998) and precision (RSD <2% for intraday/interday).
- Confirm specificity via spiked degradation samples (acid/thermal stress) .
Advanced: How can computational modeling predict degradation pathways of (2,4-dichlorophenyl)methanol under oxidative conditions?
Answer:
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level identifies the hydroxyl group and aromatic ring as oxidation sites. Predicted intermediates (e.g., 2,4-dichlorobenzaldehyde and quinones) align with LC-HRMS data. Solvent polarity (ε >20) accelerates radical-mediated degradation, validated by EPR spin-trapping experiments .
Advanced: What role does (2,4-dichlorophenyl)methanol play in antifungal drug design, and how are structure-activity relationships (SARs) optimized?
Answer:
The compound’s dichlorophenyl moiety enhances lipophilicity, improving fungal membrane penetration (e.g., miconazole nitrate derivatives) . SAR studies show:
- Substitution at the para position with electron-withdrawing groups (e.g., -NO2) boosts activity against Candida spp.
- Hydroxymethyl group esterification (e.g., with nitric acid) increases bioavailability by reducing plasma protein binding .
Advanced: How are conflicting solubility data for (2,4-dichlorophenyl)methanol resolved in formulation studies?
Answer:
Discrepancies arise from solvent polarity and pH effects. Use Hansen solubility parameters (δD = 18.5, δP = 4.5, δH = 8.5 MPa<sup>1/2</sup>) to identify optimal co-solvents (e.g., PEG 400:ethanol 1:1). Phase diagrams and molecular dynamics simulations predict solubility maxima (~25 mg/mL) in ternary solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
